molecular formula C7H9NO B086918 4-Cyanocyclohexene oxide CAS No. 141-40-2

4-Cyanocyclohexene oxide

Cat. No.: B086918
CAS No.: 141-40-2
M. Wt: 123.15 g/mol
InChI Key: MBOPNDFEIXMJOS-UHFFFAOYSA-N
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Description

4-Cyanocyclohexene oxide is a bicyclic organic compound characterized by a seven-membered ring containing an oxygen atom and a nitrile group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanocyclohexene oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanocyclohexene with an oxidizing agent to form the desired bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanocyclohexene oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyanocyclohexene oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyanocyclohexene oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison: 4-Cyanocyclohexene oxide is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group allows for specific chemical transformations and interactions that are not possible with carboxylic acid, methanol, or carboxamide derivatives. This uniqueness makes it valuable for targeted applications in synthesis and research .

Properties

CAS No.

141-40-2

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptane-3-carbonitrile

InChI

InChI=1S/C7H9NO/c8-4-5-1-2-6-7(3-5)9-6/h5-7H,1-3H2

InChI Key

MBOPNDFEIXMJOS-UHFFFAOYSA-N

SMILES

C1CC2C(O2)CC1C#N

Canonical SMILES

C1CC2C(O2)CC1C#N

Synonyms

7-Oxabicyclo[4.1.0]heptane-3-carbonitrile

Origin of Product

United States

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